Dichlorogermane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

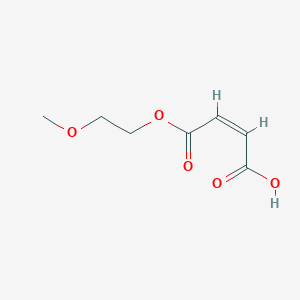

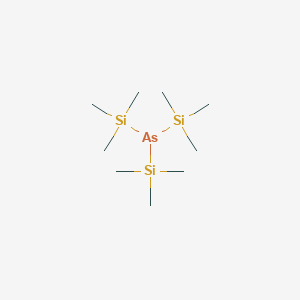

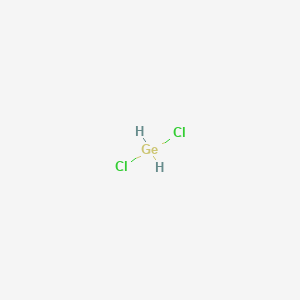

Dichlorogermane is a chemical compound with the molecular formula H2Cl2Ge . It is also known by other names such as Dichlorgerman and Germane, dichloro- . The average mass of Dichlorogermane is 145.562 Da .

Synthesis Analysis

Dichlorogermane can be synthesized through various methods. One such method involves the reaction of GeCl2·dioxane with 1,4-diazabutadiene compounds . This leads to the formation of dichlorogermane derivatives .

Molecular Structure Analysis

The molecular structure of Dichlorogermane consists of a germanium atom bonded to two hydrogen atoms and two chlorine atoms . The molecular weight of Dichlorogermane is 145.56 .

Chemical Reactions Analysis

Dichlorogermane is involved in various chemical reactions. For instance, it can react with 1,4-diazabutadiene compounds to form dichlorogermane derivatives . It can also undergo a 1,4-addition with α,β-unsaturated imine to form a dichlorogermane derivative bearing a GeC3N five-membered ring skeleton .

Physical And Chemical Properties Analysis

Dichlorogermane has a molecular formula of H2Cl2Ge . It has an average mass of 145.562 Da and a monoisotopic mass of 145.874527 Da .

科学的研究の応用

Formation of Bis(chelate) Germylium Ions : Dichlorogermane was used in synthesizing bis(chelate) dichlorogermane with lactamomethyl chelate ligands. This process involved studying the molecular and crystal structures and proposed transformation schemes into cationic complexes, providing insights into the formation of germylium ions (Korlyukov et al., 2016).

Synthesis of Cyclic Germylenes : A study demonstrated the synthesis of a cyclic (alkyl)(amino)germylene from a dichlorogermylene dioxane complex, showing potential in organogermanium chemistry (Wang et al., 2016).

Metathesis Reaction and Dehydrogenation of Dihydrogermane : This research explored the metathesis reaction of GeCl(2).dioxane, leading to the formation of dichlorogermane derivatives. The study also investigated the dehydrogenation of dihydrogermane by a frustrated Lewis pair (Jana et al., 2010).

Organogermanium Compounds Formation : A study described the formation of various organogermanium compounds through reactions of dichlorogermylene with different siloxanes, suggesting applications in organogermanium compound synthesis (Shcherbinin et al., 2002).

Synthesis of Germyl Iodide and Di-iodogermane : Research showed the high-yield synthesis of germyl iodide and di-iodogermane at room temperature, providing a new method for preparing these compounds (Cradock & Ebsworth, 1967).

Synthesis of Stable Cyclic Dialkylgermylene : The synthesis of a stable cyclic dialkylgermylene by reductive dechlorination of dichlorogermane was explored, indicating potential in stable organogermanium compound development (Kira et al., 1999).

Electrochemical Synthesis of Organopolygermanes : A study involved the electroreduction of diorganodichlorogermanes to prepare polygermanes, revealing applications in the synthesis of crystalline polymers (Aeiyach et al., 1993).

Novel Synthesis of Poly(germyl ether) : This research focused on synthesizing new polymers with germyl ether skeletons, highlighting the versatility of dichlorogermane in polymer chemistry (Nishikubo et al., 1995).

作用機序

将来の方向性

特性

IUPAC Name |

dichlorogermane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl2GeH2/c1-3-2/h3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTURSYJKMYFLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[GeH2]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2GeH2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dichlorogermane | |

CAS RN |

15230-48-5 |

Source

|

| Record name | Dichlorogermane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015230485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

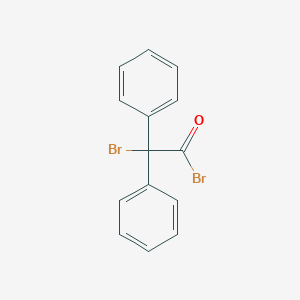

![(1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol](/img/structure/B91215.png)

![N,N'-bis[(E)-furan-2-ylmethylideneamino]hexanediamide](/img/structure/B91218.png)